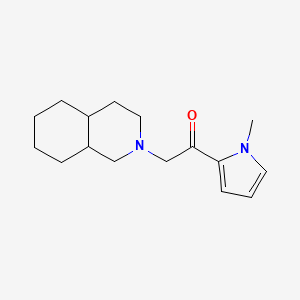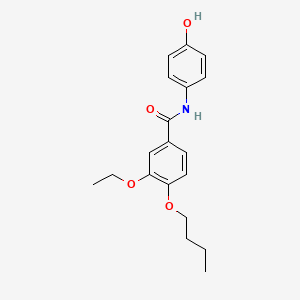![molecular formula C14H16ClNO3S B7540864 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid, also known as CP-94,253, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. CP-94,253 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
Mecanismo De Acción
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid acts as a potent and selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. The dopamine D4 receptor is primarily located in the prefrontal cortex, a brain region that is involved in cognitive and emotional processing. By blocking the activity of the dopamine D4 receptor, 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid can modulate the activity of the prefrontal cortex and improve cognitive and emotional functioning.
Biochemical and physiological effects:
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. For example, it can modulate the activity of the prefrontal cortex, as well as other brain regions that are involved in reward processing and addiction. It can also affect the release of neurotransmitters such as dopamine and glutamate, which are important for cognitive and emotional functioning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid is its potency and selectivity for the dopamine D4 receptor. This makes it a valuable tool for studying the role of this receptor subtype in various neurological and psychiatric disorders. However, one limitation of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid. One area of interest is the potential therapeutic applications of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Another area of interest is the development of more potent and selective dopamine D4 receptor antagonists, which could have even greater therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid, as well as its potential side effects and safety profile.
Métodos De Síntesis
The synthesis of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid involves the reaction of 2-chlorobenzyl mercaptan with 1-(2,3-epoxypropyl)piperidine in the presence of a base, followed by the acylation of the resulting intermediate with 3-bromo-2-oxopiperidine-1-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In particular, it has shown promising results in the treatment of schizophrenia, a chronic and debilitating mental illness characterized by positive symptoms such as hallucinations and delusions, as well as negative symptoms such as apathy and social withdrawal.
Propiedades
IUPAC Name |
1-[2-(2-chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c15-11-5-1-2-6-12(11)20-9-13(17)16-7-3-4-10(8-16)14(18)19/h1-2,5-6,10H,3-4,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYTXDFQLFMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)

![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)



![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)